Amikacin-d5 sulfate is synthesized from kanamycin A, a naturally occurring aminoglycoside antibiotic. The classification of amikacin-d5 sulfate falls under the category of aminoglycoside antibiotics, which are characterized by their mechanism of action that involves inhibiting bacterial protein synthesis. This compound is used primarily in pharmaceutical toxicology reference materials and in various biochemical assays .
The synthesis of amikacin-d5 sulfate involves several steps, primarily focusing on the selective acylation of the amino groups on the deoxystreptamine backbone of kanamycin A. The process typically utilizes a derivative of L-(-)-4-amino-2-hydroxybutyric acid as the acylating agent, allowing for controlled regioselectivity during the reaction .
The molecular structure of amikacin-d5 sulfate features a complex arrangement typical of aminoglycosides, including multiple hydroxyl groups and an amino group that contribute to its biological activity. The structural formula can be represented as follows:
Amikacin-d5 sulfate participates in various chemical reactions typical for aminoglycosides:
The mechanism of action for amikacin-d5 sulfate mirrors that of other aminoglycosides:
Amikacin-d5 sulfate exhibits several notable physical and chemical properties:
The compound's isotopic labeling allows for precise quantification in biological matrices using advanced analytical techniques such as mass spectrometry.
Amikacin-d5 sulfate is primarily utilized in scientific research for:
Amikacin-d5 sulfate is a deuterated variant of the aminoglycoside antibiotic amikacin, modified with five deuterium atoms (²H or D) at specific molecular positions. Its molecular formula is C₂₂H₄₂D₅N₅O₂₁S₂, with a molecular weight of 786.78 g/mol [2]. The deuterium atoms replace hydrogen atoms exclusively in the 4-amino-2-hydroxybutyryl (AHB) side chain, resulting in the isotopic signature -N-CD₂-CD₂-C(O)- [6]. This side chain is critical for the compound’s resistance to enzymatic degradation. The sulfate counterion (SO₄²⁻) remains identical to the non-deuterated form, ensuring comparable solubility and ionic properties [2].
Table 1: Deuteration Sites in Amikacin-d5 Sulfate
Molecular Region | Specific Sites | Chemical Group |
---|---|---|
AHB side chain | C3' and C4' positions | -N-CD₂-CD₂-C(O)- (full deuteration) |
Kanamycin core | None | All H atoms retained |
Sulfate counterions | None | H₂SO₄ (non-deuterated) |
The primary structural difference between amikacin-d5 sulfate and its non-deuterated counterpart (amikacin sulfate, C₂₂H₄₃N₅O₁₃·xH₂SO₄) lies in the AHB side chain. Deuterium integration increases the molecular weight by ~5 atomic mass units compared to non-deuterated amikacin (MW 585.6 g/mol for the free base) [7]. This modification does not alter the stereochemistry or bond angles, as confirmed by identical optical activity ([α]D²³ = +99°) in both forms [7]. Crucially, the sulfate salt configuration remains consistent, with two sulfate ions stabilizing the protonated amino groups [5]. The crystalline structure and hygroscopic nature are retained, though deuterium may slightly affect vibrational frequencies in spectroscopic analyses [2] [6].
Table 2: Structural Comparison with Non-deuterated Amikacin
Property | Amikacin-d5 Sulfate | Amikacin Sulfate |
---|---|---|
Molecular formula | C₂₂H₄₂D₅N₅O₂₁S₂ | C₂₂H₄₃N₅O₁₃·2H₂SO₄ |
Molecular weight (g/mol) | 786.78 | 781.76 (free base: 585.6) |
Deuterium positions | AHB side chain (5 atoms) | None |
Optical activity ([α]D²³) | +99° (c=1.0 in H₂O) | +99° (c=1.0 in H₂O) |
Solubility | High in H₂O (50 mg/mL) | High in H₂O (50 mg/mL) |
The synthesis of amikacin-d5 sulfate begins with non-deuterated kanamycin A, leveraging a regioselective deuteration strategy to incorporate deuterium at the AHB side chain. A patented method involves:
This process achieves an overall yield of >65%, significantly higher than traditional methods (30%), due to reduced side reactions and efficient resin-based purification [5].
Table 3: Key Steps in Amikacin-d5 Sulfate Synthesis
Step | Reagents/Conditions | Purpose |
---|---|---|
Zinc chelation | Zn(CH₃COO)₂, DMSO, 48h, RT | Protects hydroxyl groups, directs deuteration |
Amino group protection | BOC-S, 40–60°C, 10h | Shields 3,6'-amino groups |
Deuterated AHB conjugation | D₅-AHB-NHS ester, TEA, DMSO, 10h, RT | Introduces -N-CD₂-CD₂-C(O)- side chain |
Deprotection/purification | H₂SO₄, C-107 resin, NH₄OH gradient | Removes BOC groups, isolates product |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: